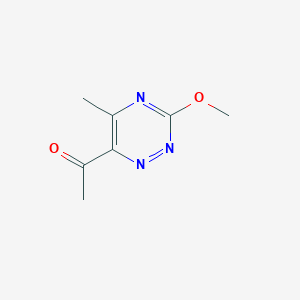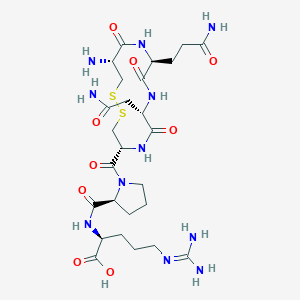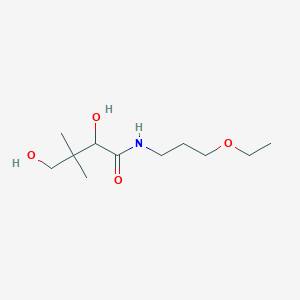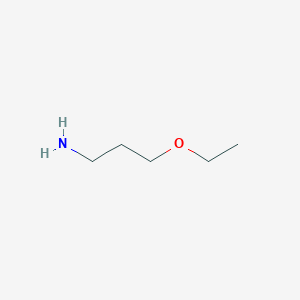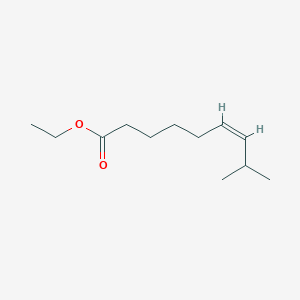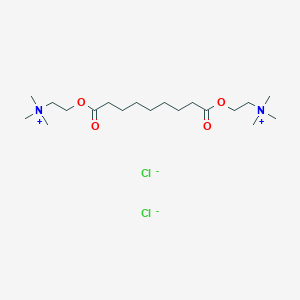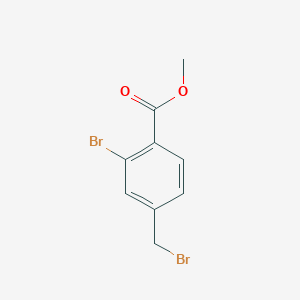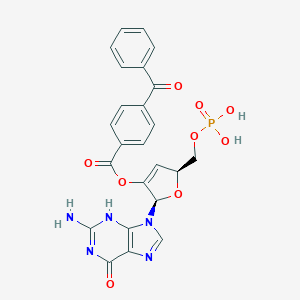
Bbcgmp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacillus subtilis is a Gram-positive bacterium that has been extensively used in the biotechnology industry for its ability to produce a variety of enzymes, antibiotics, and other bioactive compounds. One such compound is Bacillus subtilis cyclic dodecadepsipeptide (BcDG), also known as BBCGMP. This compound is a cyclic peptide composed of twelve amino acids and has been shown to have a variety of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of BBCGMP is not fully understood, but it is thought to involve disruption of bacterial cell membranes and inhibition of tumor cell proliferation. This compound has been shown to bind to bacterial cell membranes and disrupt their integrity, leading to cell death. In addition, this compound has been shown to inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce the production of reactive oxygen species (ROS) and activate the NF-κB signaling pathway in immune cells. In addition, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BBCGMP is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have low cytotoxicity towards mammalian cells, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study in vitro.
Orientations Futures
There are several future directions for BBCGMP research. One area of research is the development of new antibiotics based on the structure of this compound Another area of research is the development of new anticancer drugs based on the mechanism of action of this compound In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use as an immunomodulatory agent.
Méthodes De Synthèse
BBCGMP is synthesized by the nonribosomal peptide synthetase (NRPS) pathway in Bacillus subtilis. This pathway involves the assembly of amino acids into a linear peptide chain by a series of NRPS enzymes. The linear peptide chain is then cyclized by a cyclodepsipeptide synthase (CDPS) enzyme to form the cyclic peptide this compound The NRPS and CDPS enzymes are encoded by the bcyABCDE and bmyD genes, respectively, in the Bacillus subtilis genome.
Applications De Recherche Scientifique
BBCGMP has been extensively studied for its antimicrobial, antitumor, and immunomodulatory effects. In vitro studies have shown that this compound has potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. This compound has also been shown to have antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, this compound has been shown to have immunomodulatory effects by stimulating the production of cytokines and chemokines by immune cells.
Propriétés
Numéro CAS |
137154-74-6 |
|---|---|
Formule moléculaire |
C24H20N5O9P |
Poids moléculaire |
553.4 g/mol |
Nom IUPAC |
[(2R,5S)-2-(2-amino-6-oxo-1H-purin-9-yl)-5-(phosphonooxymethyl)-2,5-dihydrofuran-3-yl] 4-benzoylbenzoate |
InChI |
InChI=1S/C24H20N5O9P/c25-24-27-20-18(21(31)28-24)26-12-29(20)22-17(10-16(37-22)11-36-39(33,34)35)38-23(32)15-8-6-14(7-9-15)19(30)13-4-2-1-3-5-13/h1-10,12,16,22H,11H2,(H2,33,34,35)(H3,25,27,28,31)/t16-,22+/m0/s1 |
Clé InChI |
XOZMFXGWTIFWGN-KSFYIVLOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C[C@H](O[C@H]3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=CC(OC3N4C=NC5=C4NC(=NC5=O)N)COP(=O)(O)O |
Synonymes |
2'-O-(4-benzoylbenzoyl)guanosine cyclic 3',5'-monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



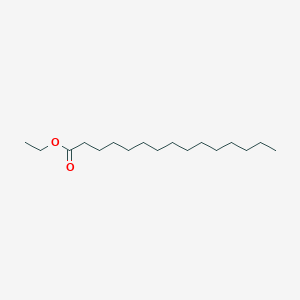
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
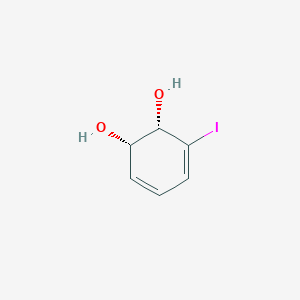

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)

